N-(2-benzoyl-4-chlorophenyl)pentanamide
Description
N-(2-Benzoyl-4-chlorophenyl)pentanamide is a substituted aromatic amide characterized by a benzoyl group at the ortho position, a chlorine atom at the para position of the phenyl ring, and a pentanamide side chain. This compound has been identified as a transformation product of nordiazepam in acidic aqueous solutions, forming via reversible chemical equilibrium . Its molecular formula is C₁₉H₁₉ClN₂O₂ (monoisotopic mass: 342.11 Da), and structural analysis via LC-MS, NMR, and IR confirms its identity as an intermediate in nordiazepam degradation .
Properties
Molecular Formula |
C18H18ClNO2 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)pentanamide |
InChI |
InChI=1S/C18H18ClNO2/c1-2-3-9-17(21)20-16-11-10-14(19)12-15(16)18(22)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,20,21) |
InChI Key |
ZGFSMHOACMIHIT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)pentanamide
A simplified albendazole derivative, N-(4-methoxyphenyl)pentanamide, shares the pentanamide backbone but substitutes the benzoyl-chlorophenyl group with a para-methoxyphenyl ring. Key comparisons include:
- Anthelmintic Activity : Both compounds exhibit antiparasitic effects. N-(4-methoxyphenyl)pentanamide demonstrated significant activity against Toxocara canis larvae (EC₅₀: 25 μM), comparable to albendazole but with markedly lower cytotoxicity (human cell viability >90% vs. albendazole’s 70% at 100 μM) .
- Drug-Likeness : N-(4-methoxyphenyl)pentanamide has superior aqueous solubility (LogP: 2.8 vs. 3.5 for albendazole) and blood-brain barrier permeability predictions, enhancing its oral bioavailability .
N4-Valeroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]pentanamide)
This sulfonamide-pentanamide hybrid differs in its sulfonyl-thiazole substituent. Comparisons highlight:
- Synthetic Accessibility : N4-Valeroylsulfathiazole is synthesized in high yield (96%) with a melting point of 220–221°C, reflecting greater thermal stability than N-(2-benzoyl-4-chlorophenyl)pentanamide, which degrades reversibly in acidic conditions .
- Functional Group Impact : The sulfonamide group in N4-Valeroylsulfathiazole confers distinct hydrogen-bonding capabilities (IR: 1141 cm⁻¹ for SO₂NH) compared to the benzamide’s carbonyl (IR: 1667 cm⁻¹) .
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide
This compound features a nitroguanidino-pentanamide chain attached to a chlorophenyl-thiazole scaffold. Unlike this compound, it shows moderate antibacterial activity (MIC: 6–11 μg/mL), suggesting that the thiazole and nitroguanidine groups enhance microbial targeting .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | N-(4-Methoxyphenyl)pentanamide | N4-Valeroylsulfathiazole |
|---|---|---|---|
| Molecular Weight (Da) | 342.11 | 237.29 | 327.41 |
| LogP | ~3.2 (estimated) | 2.8 | 3.1 |
| Melting Point (°C) | Not reported | Not reported | 220–221 |
| Aqueous Solubility | Low (acid-labile) | High | Moderate |
| BBB Permeability | Unknown | Yes | No |
| CYP Inhibition | Unknown | Predicted | Confirmed |
Data compiled from
Preparation Methods
Nucleophilic Acylation in Flow Reactor Systems
A high-yield (99%) continuous-flow synthesis was developed using 5-chloro-2-(methylamino)benzophenone and chloroacetyl chloride as key reactants. The process employs a stainless steel flow reactor with 2-methyltetrahydrofuran (2-MeTHF) and dichloromethane (CH₂Cl₂) as solvents under controlled pressure (5171.62 Torr) and temperature (90°C).
Key steps :
-
Reagent preparation :
-
Syringe Pump A: 1 M solution of 5-chloro-2-(methylamino)benzophenone in 2-MeTHF
-
Syringe Pump B: Neat chloroacetyl chloride
-
Syringe Pump C: CH₂Cl₂ for dilution
-
-
Reactor configuration :
-
Tubing ID: 0.04 inches
-
Back-pressure regulator: 100 psi
-
Flow rates: 0.15 mL/min (Pumps A/C), 0.012–0.015 mL/min (Pump B)
-
-
Workup :
-
Quenching with saturated NaHCO₃
-
Solvent separation and drying (Na₂SO₄)
-
Purification via automated flash chromatography (20% EtOAc/hexanes, Rf = 0.17)
-
This method achieves near-quantitative conversion due to enhanced mass transfer in flow conditions compared to batch reactors.
Solid-Phase Synthesis for Structural Analogues
Patent US20140046074A1 discloses a stereoselective route to (2R,3R)-3-(3-substituted phenyl)-2-methylpentanamide derivatives, providing insights into protecting group strategies applicable to N-(2-benzoyl-4-chlorophenyl)pentanamide:
Critical parameters :
-
Protecting groups : Benzyl (Bn), methoxymethyl (MOM), trimethylsilyl (TMS)
-
Catalysis : Chiral ligands for enantiomeric excess >90%
-
Deprotection : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis (HCl/MeOH)
Reaction schema:
Comparative Analysis of Methodologies
Yield and Purity Metrics
Solvent and Temperature Optimization
-
2-MeTHF : Enhances reaction rate vs. THF (dielectric constant ε = 6.2 vs. 7.5)
-
Temperature : 90°C optimal for avoiding decomposition of chloroacetyl chloride
Industrial-Scale Adaptation Challenges
Catalyst Recycling in Continuous Processes
Titanium tetrachloride (TiCl₄) used in benzoyl chloride formation (from benzoic acid precursors) poses corrosion issues. Patent CN104402741A proposes alumina column chromatography for TiCl₄ removal, achieving 87% yield in gram-scale trials.
Purification Strategies
-
Chromatography : Silica gel vs. alumina (alumina preferred for chlorinated intermediates)
-
Recrystallization solvents :
Spectroscopic Characterization Data
NMR Spectral Signatures (DMSO-d₆)
-
¹H NMR :
-
δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 3.15 (s, 3H, N-CH₃)
-
δ 2.95 (q, J=7.2 Hz, 2H, CO-CH₂-Cl)
-
-
¹³C NMR :
-
168.5 ppm (amide carbonyl)
-
139.2 ppm (chlorinated aryl carbon)
-
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